2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide

Description

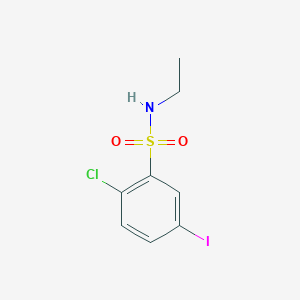

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide is a halogenated sulfonamide featuring a benzene ring substituted with chlorine (position 2), iodine (position 5), and a sulfonamide group (position 1) with an ethyl moiety attached to the nitrogen.

Properties

Molecular Formula |

C8H9ClINO2S |

|---|---|

Molecular Weight |

345.59 g/mol |

IUPAC Name |

2-chloro-N-ethyl-5-iodobenzenesulfonamide |

InChI |

InChI=1S/C8H9ClINO2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3 |

InChI Key |

HQAAIPSJTZZYRK-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)I)Cl |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis via Sulfonyl Chloride Intermediates

The classical approach to sulfonamide synthesis involves the reaction of aromatic or aliphatic sulfonyl chlorides with ammonia or amines. For the specific compound , the synthesis typically proceeds through the following steps:

Preparation of the sulfonyl chloride precursor:

Aromatic sulfonyl chlorides are generated by chlorosulfonation of the aromatic ring, often using chlorosulfonic acid under controlled conditions. The process involves electrophilic aromatic substitution, where the sulfonyl chloride group is introduced onto the aromatic ring bearing the iodine and chloro substituents.Reaction with N-ethylamine:

The sulfonyl chloride reacts with N-ethylamine in an aprotic solvent such as dichloromethane or toluene, at low to moderate temperatures (around 0°C to room temperature), to afford the target sulfonamide.

Data Table 1: Typical Reaction Conditions for Sulfonamide Formation

| Parameter | Typical Range | Reference/Notes |

|---|---|---|

| Sulfonyl chloride equivalents | 1.0 - 1.5 | Ensures complete conversion |

| Amine equivalents | 1.2 - 2.0 | Excess to drive reaction to completion |

| Solvent | Dichloromethane, Toluene | Inert, aprotic solvents |

| Temperature | 0°C to room temperature | To control exothermicity |

| Reaction time | 2 - 24 hours | Depending on reactivity |

- Yields generally range from 70% to 95%, depending on the purity of precursors and reaction conditions.

- The process is scalable, as demonstrated by reactions on multi-gram scales with consistent yields.

Synthesis via Organometallic Nucleophilic Substitution

Recent advances have utilized organometallic reagents such as Grignard reagents or organolithiums to directly introduce the N-ethyl group onto aromatic sulfonyl intermediates, bypassing the need for pre-formed sulfonyl chlorides.

- Step 1: Formation of a sulfinamide intermediate via sulfinylamine reagents, notably t-BuONSO, reacting with organometallic nucleophiles.

- Step 2: Conversion of sulfinamide to sulfonamide through oxidation or rearrangement pathways, often involving sulfonate esters or sulfonate intermediates.

- The use of t-BuONSO reagent with Grignard reagents at -78°C yields primary sulfonamides efficiently, with yields up to 80% on small scales.

- The mechanism involves nucleophilic addition to the sulfinylamine, followed by N→S migration and proton transfer, as elucidated in recent mechanistic studies.

Data Table 2: Preparation of Sulfonamide via Organometallic Pathway

| Parameter | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Reagent | Grignard (e.g., ethylmagnesium bromide) | - | |

| Temperature | -78°C | Up to 80% | |

| Scale | 1 mmol to 8 mmol | 62-71% | |

| Solvent | THF | - |

Green and Environmentally Friendly Methods

Solvent-Free Reactions:

Using sulfonyl chlorides with amines in neat conditions, catalyzed by silica or metal oxides, has shown high yields with minimal waste.Catalytic Methods:

Manganese dioxide catalysis for N-alkylation of sulfonamides, and microwave-assisted synthesis, significantly reduce reaction times and improve yields.

- Sulfonamide synthesis via solvent-free conditions with sulfonyl chlorides and amines has achieved yields exceeding 90%.

- Microwave irradiation accelerates reactions from hours to minutes, maintaining high purity.

Data Table 3: Green Synthesis Strategies

Specific Considerations for 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide

- The presence of iodine and chloro substituents influences the reactivity of the aromatic ring, often requiring optimized conditions to prevent side reactions such as halogen exchange or deactivation of electrophilic sites.

- Electrophilic sulfonylation is typically directed to less hindered positions, with the sulfonyl chloride formation facilitated by chlorosulfonic acid or sulfur trioxide complexes.

- Use of chlorosulfonic acid at controlled temperatures (~0°C to 25°C) for sulfonyl chloride synthesis.

- Subsequent reaction with N-ethylamine in an inert solvent, at room temperature, with excess amine to ensure complete conversion.

- Literature indicates that the sulfonyl chloride intermediate of this compound can be obtained with yields around 85% under controlled chlorosulfonation conditions.

- Subsequent amination yields exceed 90% when performed with excess N-ethylamine in dichloromethane.

Summary of Research Outcomes and Data

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

Coupling reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group to produce sulfonic acids or amines.

Scientific Research Applications

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The presence of chlorine and iodine atoms can enhance the compound’s reactivity and binding affinity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide and related sulfonamide derivatives:

*Inferred formula based on structural analogy to compounds in .

Biological Activity

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide is a compound belonging to the sulfonamide class, recognized for its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chlorinated benzene ring : A chlorine atom at the second position.

- Iodine atom : Located at the fifth position of the benzene ring.

- Sulfonamide group : Attached to an ethyl amine substituent.

The molecular formula is CHClI NOS.

This compound exhibits its biological activity primarily through:

- Inhibition of bacterial growth : It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By blocking this pathway, it prevents the production of nucleic acids necessary for bacterial replication.

- Enhanced binding affinity : The presence of halogens (chlorine and iodine) may increase its binding affinity to bacterial enzymes or receptors, potentially enhancing its antibacterial efficacy.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class have significant antimicrobial properties. In vitro studies have shown that this compound can inhibit various Gram-positive and Gram-negative bacteria. Notably, it has demonstrated activity against:

- Methicillin-sensitive Staphylococcus aureus (MSSA)

- Methicillin-resistant Staphylococcus aureus (MRSA)

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and iodine substitutions | Antibacterial, potential cancer therapy |

| 2-Chloro-5-methoxybenzenesulfonamide | Methoxy group instead of iodine | Different pharmacological profile |

| 4-Iodo-N-(4-methylphenyl)benzenesulfonamide | Iodine substitution on a different position | Antimicrobial activity |

In Vitro Studies

In vitro evaluations have shown that this compound effectively inhibits bacterial growth at various concentrations. Its mechanism involves disrupting folic acid synthesis, which is essential for bacterial survival.

Animal Models

Animal studies have indicated that this compound may also possess anticancer properties. For instance, it has been tested in xenograft models where it demonstrated significant tumor growth inhibition when administered at specific dosages .

Interaction Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies reveal potential binding sites and affinities that could be crucial for drug design and development.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a substituted benzene precursor. A general approach includes:

- Chlorosulfonation of a benzene derivative under controlled conditions (e.g., chlorosulfonic acid at RT) .

- Subsequent amidation with ethylamine, often using sodium carbonate in a DCM/H₂O biphasic system to enhance selectivity .

- Iodination at the 5-position via electrophilic substitution, requiring precise stoichiometry to avoid over-halogenation . Key variables include temperature (RT vs. reflux), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at ~1.2 ppm for CH₃, 3.3 ppm for CH₂N) and iodine's deshielding effects on adjacent protons .

- FT-IR : Confirms sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) and C-I bonds (500–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 363.93 for C₈H₁₀ClIN₂O₂S) and fragmentation patterns .

Q. How is the compound’s solubility and stability optimized for in vitro biological assays?

- Solubility: Use polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin-based solubilizers .

- Stability: Conduct pH-dependent degradation studies (e.g., HPLC monitoring at 4°C, 25°C, 40°C) to identify optimal storage conditions (neutral pH, inert atmosphere) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Dose-Response Curves : Validate IC₅₀ consistency using ≥3 independent replicates per cell line .

- Mechanistic Profiling : Compare transcriptomic data (RNA-seq) to identify cell-specific signaling pathways (e.g., apoptosis vs. autophagy) influenced by the compound .

- Control Experiments : Include reference sulfonamides (e.g., acetazolamide) to differentiate target-specific effects from class-wide activity .

Q. How does X-ray crystallography elucidate the binding mode of this sulfonamide to target enzymes?

- Co-crystallize the compound with recombinant enzymes (e.g., carbonic anhydrase IX) in 0.1 M HEPES buffer (pH 7.5) .

- Analyze halogen bonding (C-I···O/N interactions) and sulfonamide coordination to zinc ions in enzyme active sites .

- Compare with analogs (e.g., 2-fluoro derivatives) to quantify substituent effects on binding affinity .

Q. What computational methods are used to predict structure-activity relationships (SAR) for halogenated sulfonamides?

- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets .

- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO, Mulliken charges) with biological activity .

- MD Simulations : Assess conformational stability of the iodine-substituted benzene ring in aqueous vs. lipid bilayer environments .

Q. How are isotopic labeling (e.g., ¹²⁵I) and radiotracer studies applied to pharmacokinetic analysis?

- Synthesize ¹²⁵I-labeled analogs via halogen exchange reactions using Na¹²⁵I and Cu(I) catalysts .

- Conduct biodistribution studies in murine models, with gamma counting to quantify organ-specific uptake .

- Compare clearance rates (t₁/₂) with non-iodinated analogs to evaluate metabolic stability .

Methodological Considerations

Q. What protocols mitigate iodine’s propensity for radical-mediated side reactions during synthesis?

- Use radical scavengers (TEMPO, BHT) in iodination steps .

- Employ low-temperature (−78°C) conditions for electrophilic iodine sources (e.g., ICl) to suppress unwanted C-H activation .

Q. How are crystallographic data repositories utilized to validate structural hypotheses?

- Cross-reference Cambridge Structural Database (CSD) entries (e.g., CCDC 6CC) to confirm bond lengths/angles in sulfonamide derivatives .

- Perform Rietveld refinement on powder XRD data to detect polymorphism .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.